

Cerdulatinib response rates relapsed refractory follicular lymphoma

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Compound Focus: Cerdulatinib

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Efficacy and Safety Profile of Cerdulatinib in Follicular Lymphoma

The data below are final results from an open-label, single-arm Phase 2a dose-expansion study (NCT01994382). Patients with relapsed/refractory FL received **cerdulatinib** as **monotherapy** or in **combination with rituximab** [1].

Parameter	Cerdulatinib Monotherapy	Cerdulatinib + Rituximab
Overall Response Rate (ORR)	52.9% (efficacy-evaluable, n=34)	76.9% (efficacy-evaluable, n=26)
Complete Response (CR) Rate	8 CRs	6 CRs
Partial Response (PR) Rate	10 PRs	14 PRs
Stable Disease (SD)	9 patients	6 patients

Parameter	Cerdulatinib Monotherapy	Cerdulatinib + Rituximab
Median Time to Response (TTR)	2.8 months	1.8 months
Median Duration of Response (DoR)	Not Reached	16.6 months
Median Progression-Free Survival (PFS)	12.7 months	18.3 months
Common Grade ≥ 3 Treatment-Emergent Adverse Events ($\geq 5\%$)	Increased lipase, neutropenia, diarrhea, hypertension, pneumonia, increased amylase, nausea, pulmonary embolism [1]	

Detailed Efficacy by Prior Lines of Therapy

The study also analyzed how the number of prior therapies affected the treatment response, particularly for the combination therapy [1].

Prior Lines of Therapy	Cerdulatinib + Rituximab ORR
≤ 3 prior regimens	93.8% (15/16 patients)
≥ 4 prior regimens	50.0% (5/10 patients)

Experimental Protocol of the Phase 2a Study

For researchers, here are the key methodological details from the clinical trial that generated the above data [1]:

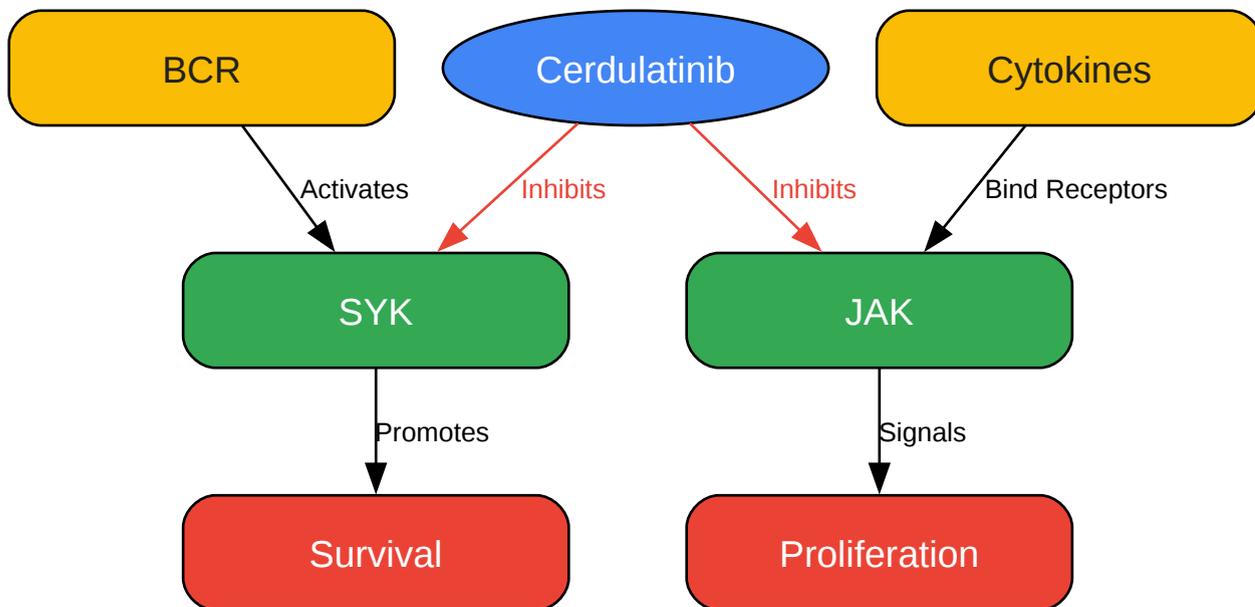
- **Study Design:** Multicenter, single-arm Phase 2a dose-expansion study.
- **Patient Population:** Adults (≥ 18 years) with histologically confirmed FL (grade 1-3A) who had relapsed/refractory disease after at least one prior systemic therapy. This prior therapy must have

included at least two cycles of a regimen containing an anti-CD20 agent (e.g., rituximab) and chemotherapy, unless contraindicated.

- **Dosing Regimen:**
 - **Cerdulatinib:** Oral, 30 mg twice daily in 28-day cycles until disease progression or unacceptable toxicity.
 - **Rituximab (combination cohort):** Intravenous, 375 mg/m² on Days 1, 8, 15, and 22 of Cycle 1, and on Day 1 of Cycles 4, 6, 8, and 10.
- **Primary Endpoint:** Investigator-assessed Overall Response Rate (ORR) according to Lugano criteria.
- **Secondary Endpoints:** Included Time to Response (TTR), Duration of Response (DoR), and Progression-Free Survival (PFS).
- **Safety Monitoring:** Treatment-emergent adverse events (TEAEs) were monitored throughout, with grading for severity.

Mechanism of Action and Signaling Pathway

Cerdulatinib's activity in B-cell malignancies like FL is linked to its unique mechanism of action, which simultaneously targets two critical signaling pathways. The diagram below illustrates this dual inhibition.



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This dual mechanism is key to its activity in FL, where both B-cell receptor (BCR) and JAK/STAT signaling contribute to tumor cell survival and proliferation [2] [3] [1].

Interpretation and Context of the Data

- **Efficacy:** The data demonstrate that **cerdulatinib** has **meaningful clinical activity** in relapsed/refractory FL, both as a monotherapy and with a notably higher ORR when combined with rituximab [1].
- **Safety:** The safety profile was considered **manageable**, with key adverse events including transient and often asymptomatic laboratory abnormalities such as elevated amylase and lipase, as well as neutropenia [1].
- **Direct Comparative Data:** The search results did not contain head-to-head experimental data comparing **cerdulatinib**'s response rates with other specific alternative treatments for FL. The tables above report data from a single-arm trial, which provides proof of concept but does not allow for direct statistical comparisons with other agents.

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